molecular formula C13H16N4O6 B6352694 H-Gly-Glu-pNA CAS No. 201735-59-3

H-Gly-Glu-pNA

Cat. No.: B6352694
CAS No.: 201735-59-3
M. Wt: 324.29 g/mol
InChI Key: YGNKCZSRIZYXAW-JTQLQIEISA-N
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Mechanism of Action

Target of Action

HY-P4254, also known as H-Gly-Glu-pNA, is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . The primary targets of this compound are likely to be proteins or peptides identified through this screening process. These targets can be involved in various biological processes, including protein interaction, functional analysis, and epitope screening .

Mode of Action

Given its identification through peptide screening, it’s plausible that it interacts with its targets (proteins or peptides) to modulate their function . This interaction could result in changes to the activity of the target proteins, potentially influencing various biological processes.

Biochemical Pathways

Considering its use in peptide screening, it’s likely that it could influence a variety of pathways depending on the specific proteins or peptides it targets . The downstream effects of these interactions would depend on the roles of the targeted proteins within their respective pathways.

Result of Action

The molecular and cellular effects of HY-P4254’s action would depend on the specific proteins or peptides it targets. Given its identification through peptide screening, it’s likely that it could have a wide range of effects depending on the function of the targeted proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Gly-Glu-pNA is synthesized through peptide coupling reactions. The synthesis typically involves the coupling of glycyl and glutamyl residues to p-nitroaniline. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., EDC) and activating agents like HOBt (1-Hydroxybenzotriazole) to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling cycles efficiently. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Glu-pNA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Gly-Glu-pNA has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-Glu-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain proteases. Its ability to release p-nitroaniline upon enzymatic cleavage allows for easy and accurate spectrophotometric detection, making it highly valuable in various biochemical assays .

Properties

IUPAC Name

(4S)-4-[(2-aminoacetyl)amino]-5-(4-nitroanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O6/c14-7-11(18)16-10(5-6-12(19)20)13(21)15-8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7,14H2,(H,15,21)(H,16,18)(H,19,20)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNKCZSRIZYXAW-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCC(=O)O)NC(=O)CN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CCC(=O)O)NC(=O)CN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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